molecular formula C21H24N4O3S B11207062 N-(4-isopropylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

N-(4-isopropylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11207062
M. Wt: 412.5 g/mol
InChI Key: RCKZWKXDGJNJLG-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a pyrazole-sulfonamide derivative designed with a dual-tail strategy to enhance bioactivity, particularly as an apoptosis inducer in cancer therapeutics. Its structure features a pyrazole core substituted with a sulfamoyl group at position 5, a methyl group at position 3, and a carboxamide-linked 4-isopropylphenyl moiety at position 2.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C21H24N4O3S/c1-13(2)16-7-11-17(12-8-16)22-20(26)19-15(4)23-24-21(19)29(27,28)25-18-9-5-14(3)6-10-18/h5-13,25H,1-4H3,(H,22,26)(H,23,24)

InChI Key

RCKZWKXDGJNJLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfamoyl group, and the attachment of the carboxamide group. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: This step often involves the reaction of the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Carboxamide Group: The final step may involve the reaction of the sulfamoyl-pyrazole intermediate with an isocyanate or a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Sulfonamide Derivatives

The compound’s structural and functional analogs are well-documented in the literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison of Pyrazole-Sulfonamide Derivatives

Compound Name Substituents (Positions) Molecular Weight Yield (%) Melting Point (°C) Key Bioactivity
Target Compound : N-(4-isopropylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide 3-methyl, 5-(N-p-tolylsulfamoyl), 4-(4-isopropylphenyl) ~480 (estimated) N/A N/A Hypothesized apoptosis induction
Compound 13 () 3-amino, 5-phenyl, 1-(4-chlorophenyl), 4-carboxamide 528.99 83 256–258 Apoptosis in colon cancer cells
Compound 14 () 3-amino, 5-phenyl, 1-(p-tolyl), 4-carboxamide 510.55 77 269–272 High cytotoxicity (IC₅₀ = 2.1 µM)
Compound 3c () 5-chloro, 3-methyl, 1-phenyl, 4-carboxamide 417.1 62 123–125 Anticancer activity (unspecified)
Compound 6 () 3-amino, 1-(p-tolyl), 5-amino linker 434.50 82 215–217 Moderate enzyme inhibition

Key Observations :

Substituent Effects on Bioactivity: The p-tolyl group in Compound 14 () enhances cytotoxicity compared to phenyl or chlorophenyl substituents, likely due to improved hydrophobic interactions with cellular targets . The target compound’s 4-isopropylphenyl group may further amplify this effect by increasing steric bulk and lipophilicity. Amino groups at position 3 (e.g., Compounds 13–15, ) correlate with strong apoptosis-inducing activity, while chloro or methyl substituents (e.g., Compound 3c, ) show moderate efficacy .

Physicochemical Properties: Melting Points: Derivatives with aromatic sulfonamide tails (e.g., Compound 14, mp 269–272°C) exhibit higher melting points than those with aliphatic substituents, reflecting stronger intermolecular forces . Solubility: The 4-isopropylphenyl group in the target compound may reduce aqueous solubility compared to analogs with polar groups (e.g., amino or cyano substituents in ) .

Synthetic Yields :

  • Bulky substituents (e.g., 4-isopropylphenyl) could lower synthetic yields due to steric hindrance during cyclization, as seen in lower yields for Compound 3c (62%) versus simpler analogs like Compound 6 (82%) .

Research Findings and Mechanistic Insights

  • Apoptosis Induction : Pyrazole-sulfonamide derivatives act via mitochondrial pathways, with sulfamoyl groups facilitating interactions with apoptotic proteins like Bcl-2 . The target compound’s p-tolylsulfamoyl group may enhance this interaction compared to pyridinylsulfamoyl analogs (e.g., Compound 9, ).
  • SAR (Structure-Activity Relationship) :
    • Position 1 : Aryl groups (e.g., p-tolyl, 4-chlorophenyl) improve cytotoxicity over alkyl chains.
    • Position 5 : Sulfamoyl groups are critical for binding to sulfonylurea receptors in cancer cells .

Biological Activity

N-(4-isopropylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a pyrazole ring substituted with various functional groups. Its structure can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

The presence of the sulfamoyl group enhances its interaction with biological targets, potentially leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study found that a related pyrazole compound exhibited an IC50 value of 0.3 μM against cancer cells, indicating potent antiproliferative activity .

CompoundIC50 (μM)Cancer Cell Line
Pyrazole Derivative0.3ALL (EU-3)
Pyrazole Derivative0.5-1.2NB (NB-1643, SHEP1)

Antimicrobial Activity

The sulfamoyl moiety is known for its antibacterial properties. Research indicates that compounds containing sulfamoyl groups exhibit significant inhibition against various bacterial strains. For example, a study evaluated the antibacterial activity of similar compounds and found effective inhibition against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Arrest : Pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Interaction : The sulfamoyl group may facilitate binding to enzyme active sites, inhibiting their function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines, supporting its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with similar pyrazole compounds showed significant tumor reduction compared to control groups, reinforcing the findings from in vitro studies.

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